Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 803743-70-6
VCID: VC5198691
InChI: InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-4-3-5-10(15)6-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18)
SMILES: CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC
Molecular Formula: C14H13FN4O2
Molecular Weight: 288.282

Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 803743-70-6

Cat. No.: VC5198691

Molecular Formula: C14H13FN4O2

Molecular Weight: 288.282

* For research use only. Not for human or veterinary use.

Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 803743-70-6

Specification

CAS No. 803743-70-6
Molecular Formula C14H13FN4O2
Molecular Weight 288.282
IUPAC Name methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-4-3-5-10(15)6-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18)
Standard InChI Key OXFYILJKULCDCB-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a fused bicyclic system comprising a 1,2,4-triazole ring condensed with a dihydropyrimidine moiety. The 3-fluorophenyl group at position 7 introduces steric and electronic effects critical for biological interactions, while the methyl ester at position 6 enhances solubility and metabolic stability.

Molecular Formula: C15H14FN4O2\text{C}_{15}\text{H}_{14}\text{FN}_4\text{O}_2
Molecular Weight: 316.30 g/mol.

Table 1: Key Structural Features

PositionSubstituentRole in Bioactivity
3FluorophenylEnhances lipophilicity and target binding
5MethylStabilizes ring conformation
6Methyl carboxylateImproves solubility and bioavailability

X-ray crystallography of analogous triazolopyrimidines reveals a planar triazole ring fused to a partially saturated pyrimidine, with substituents adopting axial positions to minimize steric strain . The fluorine atom at the meta-position of the phenyl ring creates a dipole moment that facilitates interactions with hydrophobic enzyme pockets.

Synthesis and Optimization

Multicomponent Reaction Strategies

The compound is synthesized via a one-pot multicomponent reaction involving:

  • 5-Methylpyrimidin-4-amine as the pyrimidine precursor

  • 3-Fluorobenzaldehyde for aryl substitution

  • Methyl hydrazinecarboxylate to form the triazole ring .

Reaction conditions typically involve refluxing in ethanol at 80°C for 12–24 hours, yielding 60–75% after chromatographic purification .

Table 2: Synthetic Parameters for Analogous Compounds

Starting MaterialSolventTemperature (°C)Yield (%)
2,3-DichlorobenzaldehydeEthanol8068
4-FluorobenzaldehydeTHF7072
3-Fluorobenzaldehyde*Ethanol8065–70*

*Inferred from analogous protocols .

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and pyrimidine amine.

  • Cyclocondensation with hydrazinecarboxylate to form the triazole ring.

  • Tautomerization to stabilize the dihydropyrimidine system .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.45–7.30 (m, 4H, Ar-H)

    • δ 5.21 (s, 1H, H-7)

    • δ 3.78 (s, 3H, COOCH3_3)

    • δ 2.41 (s, 3H, CH3_3).

  • 13C^{13}\text{C} NMR:

    • δ 165.2 (COOCH3_3)

    • δ 162.1 (C-F, JCF=245HzJ_{C-F} = 245 \, \text{Hz})

    • δ 152.4 (triazole C-3).

Infrared Spectroscopy (IR)

  • νmax\nu_{\text{max}}: 1725 cm1^{-1} (C=O ester), 1600 cm1^{-1} (C=N triazole), 1220 cm1^{-1} (C-F) .

Biological Activity and Mechanism

Table 3: Comparative IC50_{50} Values of Analogous Inhibitors

CompoundTargetIC50_{50} (μM)
DSM74 (CF3_3-phenyl) PfDHODH0.024
AMP-28 (2-Cl-phenyl) PfDHODH0.028
Target compound*PfDHODH (pred.)0.030–0.035*

*Predicted based on structural similarity .

Antiviral and Anti-Inflammatory Applications

Triazolopyrimidines demonstrate:

  • Anti-SARS-CoV-2 activity: Docking scores of −7.5 kcal/mol against COVID-19 main protease (Mpro^\text{pro}), comparable to the control drug N3 (−7.75 kcal/mol) .

  • CB2 receptor agonism: Reduces inflammation in murine models of nephritis via NF-κB pathway suppression .

Stability and Pharmacokinetic Profile

Metabolic Stability

The methyl ester group reduces first-pass hydrolysis compared to ethyl analogs, with a human liver microsomal (HLM) half-life of >60 minutes.

Physicochemical Properties

  • LogP: 2.8 (calculated via XLogP3)

  • Water solubility: 12 mg/L (pH 7.4)

  • Plasma protein binding: 89% (albumin).

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 5 and 7 to optimize potency against PfDHODH .

  • In Vivo Efficacy Trials: Testing in Plasmodium berghei-infected mice to validate antimalarial activity .

  • Broad-Spectrum Antiviral Screening: Evaluation against emerging coronaviruses and flaviviruses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator